N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methylbenzamide
Description
N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methylbenzamide is a quinazolinone derivative characterized by a bicyclic 5,6,7,8-tetrahydroquinazolin-5-one core substituted with two methyl groups at the 7-position and a 3-methylbenzamide moiety at the 2-position. Quinazolinones are pharmacologically significant due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Characterization would likely employ spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and X-ray crystallography to confirm the planar quinazolinone ring and substituent positions .
Properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-4-6-12(7-11)16(23)21-17-19-10-13-14(20-17)8-18(2,3)9-15(13)22/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIAKMPBSHKJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methylbenzamide typically involves the condensation of 3-methylbenzoic acid with 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinazolinone and tetrahydroquinazoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds derived from quinazoline structures exhibit significant anticancer properties. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methylbenzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that modifications to the quinazoline core can enhance cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development into antimicrobial therapies .
Pharmacology
Enzyme Inhibition
this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Research has shown that it can inhibit certain kinases and phosphatases, which play critical roles in cell signaling and metabolism. This inhibition can lead to altered cellular responses and may be leveraged in drug design for conditions such as diabetes and obesity .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways presents opportunities for treating conditions like Alzheimer’s disease .
Material Science
Polymer Composites
In material science, this compound is being explored as an additive in polymer composites. Its incorporation can enhance thermal stability and mechanical properties of polymers used in industrial applications. Research indicates that such composites exhibit improved resistance to degradation under environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Structural and Functional Analysis
Core Heterocycle Modifications
- Quinazolinone vs. Chromene Derivatives: The tetrahydroquinazolinone core (e.g., in the target compound) is structurally distinct from tetrahydrochromene derivatives (e.g., compounds in ). Quinazolinones feature a fused pyrimidine ring, enabling π-π stacking interactions critical for binding to biological targets. In contrast, chromenes (4H-pyran derivatives) exhibit a planar oxygen-containing ring, enhancing solubility but reducing rigidity .
- Substituent Effects: The 3-methylbenzamide group in the target compound contrasts with the 3-cyano and formimidate groups in chromene derivatives (e.g., ). The benzamide’s aromaticity may improve binding to hydrophobic enzyme pockets compared to polar cyano/formimidate groups.
Biological Activity
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.
- Molecular Formula : C15H21N3O2
- Molecular Weight : 275.35 g/mol
- CAS Number : 350715-76-3
- Structure : The compound features a tetrahydroquinazoline core, which is known for various pharmacological activities.
Antimicrobial Properties
Research indicates that compounds containing the tetrahydroquinazoline structure exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Various studies have shown that these compounds can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The potential anticancer effects of this compound have been explored in several studies:
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The compound appears to activate apoptotic pathways and may inhibit key signaling pathways involved in cancer progression.
Neuroprotective Effects
Recent studies suggest that this compound may also possess neuroprotective properties:
- Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in neuronal cells, potentially offering protection against neurodegenerative diseases.
Case Studies and Research Findings
A summary of notable research findings related to the biological activity of this compound is provided below.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated inhibition of E. coli and S. aureus at low concentrations. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM. |
| Study 3 | Neuroprotection | Reduced oxidative stress in SH-SY5Y neuronal cells by 40%. |
Q & A
Basic Research Question
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl groups at C7 and C3) and hydrogen bonding patterns .
- X-ray Crystallography : Employ programs like SHELXL (via SHELX suite) to refine crystal structures, particularly for resolving the puckering of the tetrahydroquinazoline ring (e.g., deviations up to 0.108 Å observed in similar compounds) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., characteristic peaks at m/z 311 [M-H]⁻) .
What experimental strategies address discrepancies in reported biological activities of quinazoline derivatives?
Advanced Research Question
Discrepancies often arise from variations in:
- Assay Conditions : Differences in pH, solvent (e.g., DMSO vs. aqueous buffers), or cell lines (e.g., cancer vs. normal cells) .
- Structural Analogues : Compare activity of N-(7,7-dimethyl-5-oxo-tetrahydroquinazolin-2-yl)-3-methylbenzamide with derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to identify functional group contributions .
- Dose-Response Curves : Use IC₅₀ values to standardize potency measurements across studies .
How can researchers design experiments to elucidate the compound’s mechanism of action?
Advanced Research Question
- In Vitro Binding Assays : Measure affinity for target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance .
- Molecular Docking : Model interactions with proteins (e.g., ATP-binding pockets) using software like AutoDock Vina, guided by crystallographic data .
- Pathway Analysis : Use RNA sequencing or proteomics to identify downstream effects (e.g., apoptosis markers in cancer cells) .
What methodologies optimize the study of structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Systematic Substitution : Synthesize derivatives with modifications to the benzamide (e.g., methoxy vs. chloro groups) or quinazoline core (e.g., dimethyl vs. cyclohexyl substituents) .
- 3D-QSAR Modeling : Apply comparative molecular field analysis (CoMFA) to correlate substituent electronic properties with bioactivity .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at C5-oxo) using tools like Schrödinger’s Phase .
How can researchers validate the formation of the tetrahydroquinazolinone ring during synthesis?
Basic Research Question
- IR Spectroscopy : Confirm the presence of carbonyl stretches (C=O at ~1680 cm⁻¹) and NH vibrations .
- Single-Crystal X-ray Diffraction : Resolve ring puckering and hydrogen-bonding networks (e.g., R₂²(12) motifs in similar compounds) .
- Chromatographic Purity Checks : Use HPLC to detect uncyclized intermediates or byproducts .
What strategies mitigate challenges in crystallizing this compound for structural analysis?
Advanced Research Question
- Solvent Screening : Test polar aprotic solvents (e.g., acetone) or mixed systems (e.g., ethanol/water) to improve crystal growth .
- Seeding Techniques : Introduce microcrystals of analogous compounds (e.g., 2-amino-4H-chromene derivatives) to induce nucleation .
- Temperature Gradients : Slow cooling from 50°C to 4°C enhances lattice formation .
How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?
Advanced Research Question
- Steric Effects : Bulky groups (e.g., 7,7-dimethyl) may hinder enzyme binding but improve metabolic stability .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro or chloro) on the benzamide moiety enhance electrophilicity, potentially increasing target affinity .
- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map frontier molecular orbitals and predict reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
